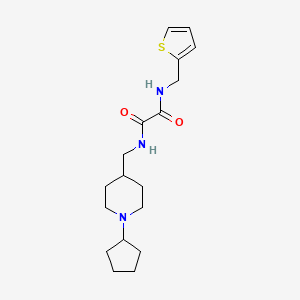

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N1,N2-oxalyl) backbone. Its structure features two distinct substituents:

- N1-substituent: A cyclopentyl group attached to a piperidin-4-ylmethyl moiety, introducing both lipophilic and conformational rigidity.

This compound is part of a broader class of oxalamides studied for diverse biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties . Its structural design balances hydrophobic (cyclopentyl, piperidine) and heteroaromatic (thiophene) elements, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c22-17(18(23)20-13-16-6-3-11-24-16)19-12-14-7-9-21(10-8-14)15-4-1-2-5-15/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZDGEIOYQCCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and research findings.

1. Chemical Structure and Synthesis

The compound features a cyclopentylpiperidine moiety linked through an oxalamide bond to a thiophen-2-ylmethyl group. The synthesis typically involves several steps:

- Formation of Cyclopentylpiperidine : The reaction of cyclopentanone with piperidine under acidic conditions yields the cyclopentylpiperidine intermediate.

- Introduction of Thiophen Group : The intermediate is reacted with thiophen-2-carboxaldehyde, followed by oxalyl chloride treatment to form the oxalamide bond.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate their activity, leading to downstream effects on cellular processes. The specific pathways involved are still under investigation but suggest potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit potential antidepressant effects by modulating neurotransmitter levels in the brain.

- Antinociceptive Effects : Preliminary studies suggest analgesic properties, possibly through opioid receptor modulation.

- Anti-inflammatory Activity : The thiophene group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

Recent studies have focused on the compound's effects in vitro and in vivo:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro analysis on neuronal cells | Induced neuroprotective effects against oxidative stress |

| Study 2 | Animal model for pain assessment | Demonstrated significant reduction in pain response compared to control |

| Study 3 | Cytotoxicity assays | Showed selective cytotoxicity against certain cancer cell lines |

These findings highlight the compound's potential as a therapeutic agent across various medical fields.

4. Comparative Analysis

When compared to similar compounds, this compound shows distinct advantages:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(cyclopentylpiperidin)oxalamide | Different substituents affecting receptor binding | Higher affinity for dopamine receptors |

| N1-(cyclohexylpiperidin)-N2-(thiophen)oxalamide | Cyclohexyl group may alter pharmacokinetics | Reduced efficacy in pain models |

5.

This compound exhibits promising biological activities that warrant further investigation. Its unique structure allows it to interact with various biological targets, potentially leading to novel therapeutic applications in neuropharmacology and pain management.

Comparison with Similar Compounds

Table 1. Structural Comparison of Oxalamide Derivatives

Key Observations:

- Substituent Impact on Lipophilicity : The cyclopentylpiperidine group in the target compound increases lipophilicity compared to methylsulfonyl (polar) or methoxyphenethyl (moderately polar) substituents .

- Aromatic vs.

- Regulatory Status : S336 has regulatory approval as a flavoring agent, contrasting with the target compound’s research-focused applications .

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s estimated molecular weight (~361.5) is comparable to analogues like S336 (365.4) but lower than N1-(4-Methoxyphenethyl)-N2-(thiophen-2-ylsulfonyl)oxalamide (479.6) .

- Polar substituents (e.g., methylsulfonyl in ) improve aqueous solubility, whereas cyclopentyl and thiophene may reduce it due to hydrophobicity.

Spectroscopic Data

- NMR Shifts : Piperidine and cyclopentyl protons in the target compound are expected to resonate at δ ~1.10–2.20 (piperidine CH₂) and δ ~4.75–5.48 (cyclopentyl CH), similar to piperidine derivatives in .

- Mass Spectrometry : Analogues like compound 28 show [M+H]+ peaks at 351.1, aligning with the target compound’s expected range.

Antiviral Potential

Enzyme Inhibition

Flavoring vs. Therapeutic Use

- S336 highlights the versatility of oxalamides, but the target compound’s structure suggests a focus on therapeutic rather than sensory applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.